molecular formula C13H22ClN3O2S B1679500 Rocastine hydrochloride CAS No. 99617-35-3

Rocastine hydrochloride

Cat. No.: B1679500
CAS No.: 99617-35-3
M. Wt: 319.85 g/mol
InChI Key: YVJKBELCLVQXCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Rocastine Hydrochloride typically involves the reaction of specific organic compounds under controlled conditions. One common method includes the reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of a sub-stoichiometric quantity of glycine in dimethylformamide at room temperature . This method is characterized by mild conditions, simple workup, and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Rocastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may yield amines.

Scientific Research Applications

Rocastine Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Studied for its effects on histamine receptors and its potential as an antihistamine.

    Medicine: Investigated for its potential therapeutic uses in treating allergic reactions and other histamine-related conditions.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Properties

CAS No.

99617-35-3

Molecular Formula

C13H22ClN3O2S

Molecular Weight

319.85 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;hydrate;hydrochloride

InChI

InChI=1S/C13H19N3OS.ClH.H2O/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;1H;1H2

InChI Key

YVJKBELCLVQXCN-UHFFFAOYSA-N

SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.O.Cl

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-11325-D, Rocastine hydrochloride, Rocastine HCl, Rocastine hydrochloride monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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